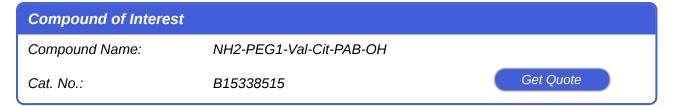


The Evolving Landscape of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on the sophisticated interplay between the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Cleavable linkers, designed to maintain stability in systemic circulation and selectively release the potent payload in the tumor microenvironment, represent a cornerstone of modern ADC design. This in-depth technical guide explores the evolution of these critical components, detailing their mechanisms, synthesis, and the experimental evaluation that underpins their development.

The Rationale for Cleavable Linkers

The fundamental purpose of a cleavable linker is to ensure that the highly cytotoxic payload remains securely attached to the antibody during its transit through the bloodstream, thereby minimizing off-target toxicity.[1] Upon reaching the tumor, specific physiological or enzymatic triggers within the tumor microenvironment or inside the cancer cell initiate linker cleavage, liberating the payload to exert its therapeutic effect.[2] This targeted release mechanism is paramount to widening the therapeutic index of ADCs.[3]

Major Classes of Cleavable Linkers

The evolution of cleavable linker technology has led to three primary strategies for controlled payload release: pH-sensitive, enzyme-sensitive, and glutathione-sensitive cleavage.



pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment

One of the earliest strategies in cleavable linker design involved leveraging the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (pH \sim 7.4).[4]

Hydrazone Linkers: These are the most prominent examples of pH-sensitive linkers. The
hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis in the acidic
intracellular environment of tumor cells following ADC internalization.[5][6] This was the
technology used in the first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin).[6]
However, a significant drawback of hydrazone linkers is their propensity for gradual
hydrolysis in the bloodstream, which can lead to premature drug release and systemic
toxicity.[6][7]

Enzyme-Sensitive Linkers: Harnessing Tumor-Associated Enzymes

To enhance stability and specificity, researchers turned to linkers that are substrates for enzymes overexpressed in tumor cells or their microenvironment.[2]

- Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most widely used enzyme-cleavable motifs.[4] These linkers are designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[4][8] The Val-Cit linker, in particular, has demonstrated high plasma stability and has been successfully incorporated into several approved ADCs, including Adcetris® (brentuximab vedotin).[9][10] Tetrapeptide linkers, like Gly-Gly-Phe-Gly (GGFG), have also been developed and are used in the ADC Enhertu® (trastuzumab deruxtecan).[11] These tetrapeptide linkers can exhibit even greater plasma stability.[11]
- β-Glucuronide Linkers: This class of linkers is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment.
 [12] A key advantage of β-glucuronide linkers is their hydrophilicity, which can help to mitigate aggregation issues often associated with hydrophobic payloads and linkers.
 [12] They have shown excellent stability in circulation and efficient payload release.



Glutathione-Sensitive Linkers: Capitalizing on the Intracellular Reducing Environment

The cytoplasm of cells has a significantly higher concentration of reducing agents, particularly glutathione (GSH), compared to the extracellular environment. This differential provides another avenue for selective payload release.

Disulfide Linkers: These linkers incorporate a disulfide bond (-S-S-) that is readily cleaved in
the presence of high intracellular GSH concentrations.[13] The stability of disulfide linkers in
circulation can be modulated by introducing steric hindrance around the disulfide bond.[14]
An example of a disulfide linker is SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), which
has been used in maytansinoid-based ADCs.[15]

Quantitative Comparison of Cleavable Linker Performance

The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data related to the stability and efficacy of different cleavable linker types.



| Linker Type | Linker Example | ADC Example | Plasma Stability (Half-life) | Cleavage Conditions | Reference |
|---------------------------|-------------------|----------------------------------|--|------------------------------|-----------|
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | ~2 days (pH 7.4) | Acidic pH (4.5-5.0) | [6] |
| Enzyme- Sensitive | Val-Cit-PABC | Brentuximab vedotin | 6.0 days (mouse), 9.6 days (monkey) | Cathepsin B | [9] |
| Enzyme- Sensitive | GGFG | Trastuzumab deruxtecan | More stable than Val-Cit in bloodstream | Cathepsin B/L | [11] |
| Glutathione- Sensitive | SPDB | IMGN242 (huC242- SPDB-DM4) | Stable in circulation | High Glutathione (GSH) | |
| Enzyme- Sensitive | β- Glucuronide | cAC10- MMAE | Highly stable in circulation | β- glucuronidas e | [12] |

| Linker Type | Payload | Target Antigen | Cell Line | IC50 | Reference |
|---------------------|-------------------|-------------------|------------|-----------|-----------|
| Val-Cit | MMAE | CD30 | Karpas 299 | ~10 ng/mL | [6] |
| Hydrazone | Calicheamici n | CD33 | HL-60 | ~50 ng/mL | [6] |
| SPDB (Disulfide) | DM4 | HER2 | SK-BR-3 | ~30 ng/mL | [6] |
| β- Glucuronide | MMAE | CD70 | 786-O | ~20 ng/mL | [6] |



Note: IC50 values and plasma stability can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions. The data presented are for illustrative comparative purposes.

Experimental Protocols for Linker Evaluation

The characterization of cleavable linkers and their corresponding ADCs involves a suite of rigorous in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma from various species.[16][17]

Methodology:

- Incubation: Incubate the ADC at a final concentration of 100 μg/mL in fresh plasma (e.g., human, mouse) at 37°C.[16] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
- Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[16] Immediately freeze the collected aliquots at -80°C to halt any further degradation.
- Sample Preparation for Free Payload Analysis: Thaw the plasma aliquots on ice. Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.[16] Centrifuge to pellet the proteins.
- LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the released payload.[18]
- Data Analysis: Plot the concentration of the released payload over time to determine the rate of release and the ADC's half-life in plasma.[18]

Lysosomal Stability/Cleavage Assay

Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.[2][19]



Methodology:

- Lysosome Isolation: Isolate lysosomes from cultured cells or tissues (e.g., rat liver) through differential centrifugation and density gradient ultracentrifugation.[20]
- ADC Incubation: Incubate the ADC with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).[2]
- Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[18]
- Sample Processing: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[18] Centrifuge the samples to pellet the precipitated proteins.
- LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload.[18]
- Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[21][22]

Methodology:

- Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) and antigen-negative (Ag-)
 cancer cells. The two cell lines should be distinguishable, for example, by expressing
 different fluorescent proteins (e.g., GFP for Ag- cells).[22][23]
- ADC Treatment: Treat the co-culture with the ADC at various concentrations.
- Incubation: Incubate the co-culture for an appropriate duration (typically 72-120 hours).[21]
- Viability Assessment: Assess the viability of both the Ag+ and Ag- cell populations using flow cytometry or high-content imaging, distinguishing the cell types by their fluorescent labels.
 [21]



 Data Analysis: Compare the viability of Ag- cells in the co-culture to Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[22]

Synthesis of Key Cleavable Linkers

The synthesis of cleavable linkers is a multi-step process requiring precise control of chemical reactions.

Synthesis of a Mc-Val-Cit-PABC Linker

A common protocol for synthesizing the widely used Mc-Val-Cit-PABC linker involves several key steps:

- Protection of L-Citrulline: The amino group of L-Citrulline is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group.[24]
- Coupling with PABC: The Fmoc-protected citrulline is then coupled to p-aminobenzyl alcohol (PABC).[9]
- Dipeptide Formation: The Fmoc group is removed, and the resulting amine is coupled with Fmoc-protected valine.[24]
- Maleimide Installation: After removal of the final Fmoc group, maleimidocaproic acid is coupled to the N-terminus to provide a reactive handle for conjugation to the antibody.[24]
 [25]

Synthesis of a Hydrazone Linker

The synthesis of a hydrazone linker typically involves:

- Functionalization of the Payload: The payload is modified to contain a carbonyl group (aldehyde or ketone).[5]
- Preparation of the Hydrazide-Linker: A bifunctional linker containing a hydrazide group at one
 end and an antibody-reactive group (e.g., N-hydroxysuccinimide ester) at the other is
 synthesized.[5]



• Conjugation: The hydrazide-linker is reacted with the carbonyl-containing payload to form the hydrazone bond. The resulting drug-linker is then conjugated to the antibody.[6]

Synthesis of a Disulfide Linker (SPDB)

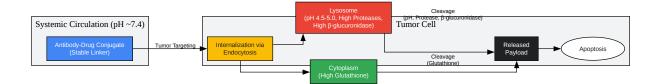
The synthesis of an SPDB-containing drug-linker involves:

- Activation of the Linker: SPDB contains an NHS ester for reaction with amine groups on the antibody and a pyridyldithio group for reaction with a thiol-containing payload.[26]
- Payload Modification: The payload is modified to contain a free thiol group.
- Conjugation: The thiol-containing payload is reacted with SPDB to form a disulfide bond, yielding the drug-linker construct ready for conjugation to the antibody.

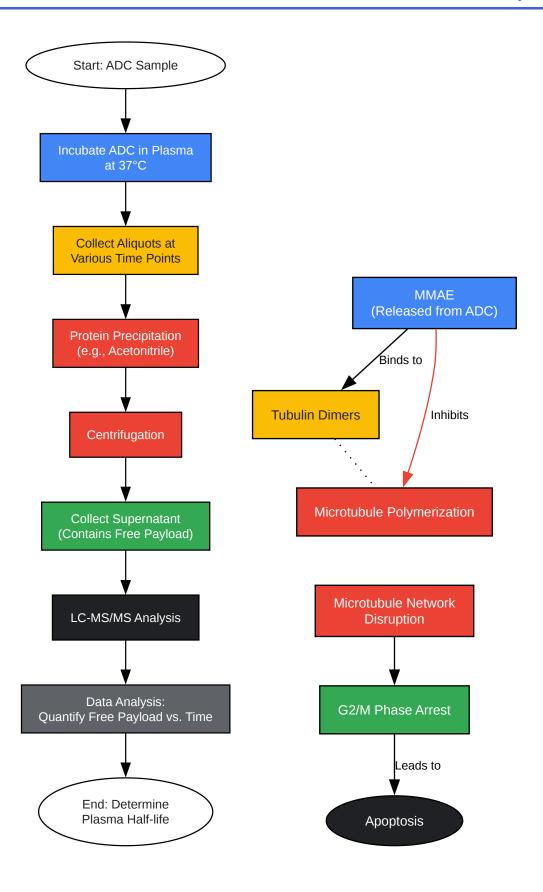
Visualization of Key Pathways and Workflows

To better understand the processes involved in the action and evaluation of ADCs with cleavable linkers, the following diagrams illustrate key signaling pathways and experimental workflows.

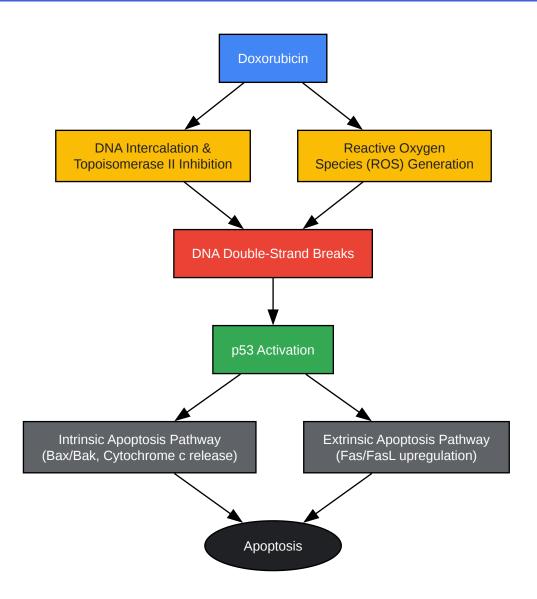




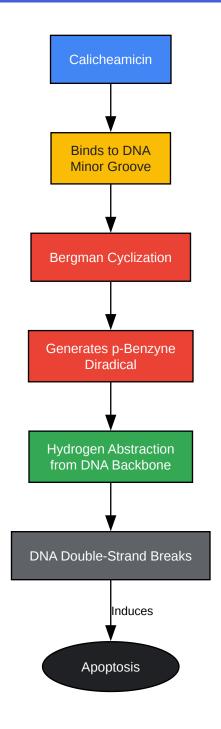












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